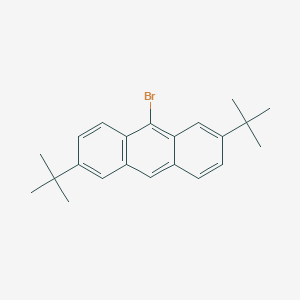

9-BROMO-2,6-DI-TERT-BUTYLANTHRACENE

Description

Contextualization of Substituted Anthracenes in Contemporary Organic Chemistry Research

Anthracene (B1667546) and its derivatives have been the subject of extensive research due to their interesting photophysical, photochemical, and biological properties. beilstein-journals.orgbeilstein-journals.org They are central to the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), polymeric materials, and solar cells. nih.govresearchgate.net The synthesis of substituted anthracenes can be challenging; however, numerous methods have been developed, including Friedel-Crafts reactions, the Elbs reaction, and various metal-catalyzed reactions. nih.govbeilstein-journals.org The ability to introduce a wide variety of substituents onto the anthracene framework allows chemists to manipulate the electronic properties, solubility, and solid-state packing of these molecules, thereby tailoring them for specific functions. mdpi.com

Significance of Halogenated Anthracene Derivatives in Synthetic Strategies and Functional Materials Development

Halogenated anthracene derivatives are particularly significant in both synthetic chemistry and materials science. The introduction of halogen atoms, such as bromine, can profoundly alter the electronic structure, reactivity, and optical behavior of the anthracene core. researchgate.net From a synthetic standpoint, the carbon-halogen bond serves as a versatile handle for further functionalization through various cross-coupling reactions, such as the Suzuki and Sonogashira couplings. nih.govresearchgate.net This allows for the construction of complex, extended π-systems.

In the realm of functional materials, halogenation is a key strategy for modifying the properties of organic semiconductors. researchgate.net Halogen atoms can influence the frontier molecular orbital energy levels (HOMO and LUMO), which in turn affects charge injection and transport properties. researchgate.net Furthermore, halogen bonding, a non-covalent interaction involving a halogen atom, can be exploited to control the self-assembly and packing of molecules in the solid state, which is crucial for the performance of organic electronic devices. utc.edu The use of halogenated anthracenes as building blocks for the on-surface synthesis of covalent polymers is an active area of research, aiming to create low-dimensional structures with precisely defined properties. acs.orgacs.org

Overview of Current Research Trajectories for 9-Bromo-2,6-di-tert-butylanthracene Analogues and Related Anthracenes

Current research on analogues of this compound and related sterically hindered anthracenes is focused on several key areas. The bulky tert-butyl groups at the 2 and 6 positions provide steric shielding to the anthracene core, which can enhance the stability and solubility of the molecule. researchgate.net This steric hindrance can also influence the molecular packing in the solid state, potentially leading to materials with unique optical and electronic properties.

Researchers are exploring the use of such sterically hindered bromoanthracenes as intermediates in the synthesis of advanced materials. The bromine atom at the 9-position provides a reactive site for introducing various functional groups, enabling the creation of a diverse library of derivatives. researchgate.netjksus.org For instance, these compounds can serve as precursors for the synthesis of larger, more complex polycyclic aromatic hydrocarbons or as ligands for metal complexes. The combination of steric bulk and a reactive halogen atom makes these anthracenes valuable building blocks for the design of new organic semiconductors, fluorescent probes, and other functional materials.

Structure

3D Structure

Properties

CAS No. |

62337-63-7 |

|---|---|

Molecular Formula |

C22H25Br |

Molecular Weight |

369.3 g/mol |

IUPAC Name |

9-bromo-2,6-ditert-butylanthracene |

InChI |

InChI=1S/C22H25Br/c1-21(2,3)16-9-10-18-15(12-16)11-14-7-8-17(22(4,5)6)13-19(14)20(18)23/h7-13H,1-6H3 |

InChI Key |

IRFLSURAOCXUAX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)C(=C3C=C(C=CC3=C2)C(C)(C)C)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Precursor Functionalization

Synthesis of the Core 2,6-Di-tert-butylanthracene (B1602227) Scaffold

The construction of the 2,6-di-tert-butylanthracene scaffold serves as the foundational step for accessing the target molecule. nih.gov A common industrial approach involves the Friedel-Crafts alkylation of phenol (B47542) with isobutylene (B52900) to produce 2,6-di-tert-butylphenol. This intermediate is then subjected to further reactions to build the anthracene (B1667546) core. One patented method describes the alkylation of phenol with isobutylene in the presence of an aluminum phenolate (B1203915) catalyst at elevated temperatures and pressures, yielding 2,6-di-tert-butylphenol. google.com Subsequent steps to form the anthracene ring system are then required.

An alternative pathway to a related structure, 2,6-di-tert-butylanthraquinone, involves the oxidation of 2,6-di-tert-butylanthracene. acs.orgacs.org Research has shown that Brønsted acidic ionic liquids can effectively catalyze this oxidation using hydrogen peroxide, achieving yields as high as 92%. acs.orgacs.org While this demonstrates a transformation of the scaffold, the initial synthesis of 2,6-di-tert-butylanthracene itself is a prerequisite.

Regioselective Bromination Strategies for Anthracene Derivatives

The introduction of a bromine atom at a specific position on the anthracene core is a critical step that dictates the subsequent derivatization possibilities. For anthracene and its derivatives, the 9- and 10-positions are the most reactive sites for electrophilic substitution due to the maximization of aromatic stabilization in the transition state. researchgate.net

Direct Bromination Approaches

Direct bromination of the 2,6-di-tert-butylanthracene scaffold is a primary method for synthesizing 9-bromo-2,6-di-tert-butylanthracene. N-Bromosuccinimide (NBS) is a commonly employed reagent for this purpose. The reaction of anthracenes with NBS in a solvent like carbon tetrachloride typically affords the 9-bromoanthracene (B49045) derivative in good yield. researchgate.net The regioselectivity for the 9-position is a general feature of electrophilic aromatic substitution on the anthracene skeleton. researchgate.net The presence of bulky tert-butyl groups at the 2- and 6-positions does not significantly alter this inherent reactivity, still favoring bromination at the most electronically activated meso-positions. Studies on other substituted anthracenes have shown that nuclear bromination using NBS can be accelerated by the presence of iodine. acs.orgnih.gov

It has been reported that the reaction conditions can influence the outcome of bromination. For instance, the bromination of anthracene with NBS in the presence of a base and methanol (B129727) proceeds differently than when using NBS in carbon tetrachloride. researchgate.net

Precursor-Based Bromine Introduction

An alternative to direct bromination involves introducing the bromine atom at an earlier stage of the synthesis, using a precursor that is then converted to the desired anthracene derivative. For example, a precursor molecule could be synthesized with a bromine atom already in the desired position, followed by the construction of the full anthracene ring system.

Another strategy involves the manipulation of a more highly brominated anthracene derivative. For instance, 9,10-dibromoanthracene (B139309) can be treated with bromine to yield a hexabromo-tetrahydroanthracene intermediate. nih.govbeilstein-journals.org Subsequent base-induced elimination reactions can then be used to selectively remove bromine atoms and generate a desired bromoanthracene product. nih.govbeilstein-journals.org This approach offers a pathway to specific isomers that might be difficult to obtain through direct bromination.

Derivatization and Functionalization Strategies Utilizing Brominated 2,6-Di-tert-butylanthracene as a Building Block

The bromine atom in this compound serves as a versatile handle for introducing a wide array of functional groups through various cross-coupling reactions. This versatility makes it an invaluable intermediate in the synthesis of complex organic materials. nih.govbeilstein-journals.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds and are widely used in organic synthesis. nobelprize.org These reactions generally involve the oxidative addition of an organohalide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. youtube.com The mild reaction conditions and tolerance of a broad range of functional groups make these methods particularly attractive. nobelprize.org

The Suzuki-Miyaura coupling reaction is a prominent palladium-catalyzed cross-coupling reaction that utilizes an organoboron compound, typically a boronic acid or ester, as the coupling partner. nih.gov This reaction is exceptionally effective for creating biaryl linkages and extending the π-conjugation of aromatic systems. researchgate.net

In the context of this compound, the Suzuki-Miyaura coupling provides a direct route to 9-aryl-2,6-di-tert-butylanthracene derivatives. By reacting the brominated anthracene with various arylboronic acids in the presence of a palladium catalyst and a base, a diverse library of extended π-systems can be synthesized. For example, the Suzuki coupling of 9-bromoanthracene with naphthalene-2-boronic acid has been successfully employed to synthesize 9-(naphthalen-2-yl)anthracene. nih.gov This methodology is directly applicable to this compound for the construction of novel materials with tailored electronic and photophysical properties. The general utility of the Suzuki-Miyaura reaction for coupling aryl halides with aryl boronic acids is well-established and has been applied to a wide range of substrates, including those with unprotected anilines. nih.gov

Sonogashira Coupling for Alkynyl Group Introduction

The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp²-hybridized carbon atoms of aryl or vinyl halides. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org For a sterically hindered substrate such as this compound, the choice of catalyst, ligands, and reaction conditions is crucial to achieve efficient coupling.

While specific studies on the Sonogashira coupling of this compound are not extensively documented, research on related sterically hindered aryl bromides provides valuable insights. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the copper acetylide and subsequent reductive elimination to yield the desired alkynyl-substituted anthracene.

Table 1: Proposed Reaction Conditions for Sonogashira Coupling of this compound

| Entry | Palladium Catalyst | Ligand | Copper Source | Base | Solvent | Temperature (°C) |

| 1 | Pd(PPh₃)₂Cl₂ | PPh₃ | CuI | Et₃N | Toluene (B28343)/DMF | 80-100 |

| 2 | Pd(OAc)₂ | SPhos | CuI | K₂CO₃ | Dioxane | 100 |

| 3 | Pd₂(dba)₃ | XPhos | CuI | Cs₂CO₃ | Toluene | 110 |

This table presents proposed conditions based on general knowledge of Sonogashira reactions on sterically hindered substrates and is not based on experimentally verified data for this specific compound.

The steric bulk of the tert-butyl groups and the anthracene core can impede the approach of the palladium catalyst. Therefore, the use of bulky, electron-rich phosphine (B1218219) ligands such as SPhos or XPhos is often beneficial as they promote the formation of monoligated, highly active palladium complexes. The choice of base and solvent can also significantly impact the reaction yield by influencing the solubility of the reactants and the stability of the catalytic species. The synthesis of various 2-amino-3-alkynylpyridines from 2-amino-3-bromopyridines via Sonogashira coupling highlights the versatility of this reaction with heterocyclic systems, which can be extrapolated to polycyclic aromatic hydrocarbons like the target compound. scirp.orgresearchgate.net

Buchwald-Hartwig Amination for Heteroatom Incorporation

The Buchwald-Hartwig amination has emerged as a versatile and powerful method for the construction of carbon-nitrogen bonds, a crucial linkage in many organic electronic materials. wikipedia.org This palladium-catalyzed cross-coupling reaction of amines with aryl halides has largely replaced traditional methods that often require harsh reaction conditions and have limited substrate scope. wikipedia.org The reaction mechanism proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org

For a substrate like this compound, the steric hindrance presented by the tert-butyl groups necessitates careful optimization of the catalytic system. The use of sterically hindered phosphine ligands is critical for achieving high yields. These ligands facilitate the reductive elimination step, which can be challenging for bulky substrates. Research on the Buchwald-Hartwig amination of various aryl halides has demonstrated the effectiveness of ligands such as XPhos, SPhos, and RuPhos in coupling a wide range of amines, including primary and secondary amines, with sterically demanding aryl bromides. nih.gov

Table 2: Proposed Catalytic Systems for Buchwald-Hartwig Amination of this compound

| Entry | Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) |

| 1 | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100-120 |

| 2 | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 110 |

| 3 | XPhos Palladacycle | - | Cs₂CO₃ | t-Butanol | 100 |

This table presents proposed conditions based on general knowledge of Buchwald-Hartwig amination on sterically hindered substrates and is not based on experimentally verified data for this specific compound.

The choice of base is also a critical parameter, with sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃) being commonly employed. The solvent can influence the reaction rate and selectivity, with non-polar aprotic solvents like toluene and dioxane often providing the best results. The successful amination of aryl bromides with various heterocyclic amines to synthesize highly fluorescent materials underscores the potential of this methodology for functionalizing the this compound core. nih.gov

Other Carbon-Carbon Bond Forming Reactions

Beyond the Sonogashira and Buchwald-Hartwig reactions, other palladium-catalyzed cross-coupling reactions are instrumental in the functionalization of this compound.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between aryl halides and organoboron compounds. The synthesis of 2,6-dibromo-9,10-dimesitylanthracene and its subsequent successful participation in Suzuki-type coupling reactions to introduce phenyl groups demonstrates the feasibility of this reaction on a sterically hindered anthracene core. acs.org This suggests that this compound could similarly be coupled with various arylboronic acids or their esters to generate more extended π-conjugated systems. nih.gov

The Heck reaction , which couples aryl halides with alkenes, provides another avenue for carbon-carbon bond formation. organic-chemistry.org While the steric bulk of this compound might pose a challenge, the use of highly active catalyst systems, potentially under microwave irradiation, could facilitate the introduction of vinyl groups at the 9-position. nih.gov These vinylated anthracenes can serve as valuable building blocks for further transformations or as components in polymeric materials.

The synthesis of the precursor, 9,10-dibromo-2,6-di-tert-butylanthracene, is typically achieved through the bromination of 2,6-di-tert-butylanthracene. chemicalbook.com The presence of two bromine atoms at the 9 and 10 positions of the anthracene core offers the potential for sequential or double functionalization, allowing for the synthesis of a wide array of complex molecular architectures. wikipedia.org

Intrinsic Reactivity and Mechanistic Investigations

Electrophilic Substitution and Nucleophilic Reactivity of the Anthracene (B1667546) Core

The anthracene core is an electron-rich, fully conjugated system that readily undergoes several types of reactions, including electrophilic substitution. mdpi.com The positions most susceptible to electrophilic attack are the C9 and C10 carbons of the central ring, as these have the largest orbital coefficients in the Highest Occupied Molecular Orbital (HOMO) and their substitution leads to the least loss of aromatic stabilization energy. nih.gov

While the electron-rich π-system of anthracene makes it more prone to electrophilic attack, its anionic forms, generated through reduction, exhibit potent nucleophilic character. For instance, the two-electron reduction product of 9,10-dicyanoanthracene (B74266) readily reacts with electrophiles like butyl bromide. researchgate.net This suggests that reduced species of 9-BROMO-2,6-DI-TERT-BUTYLANTHRACENE could similarly function as nucleophiles, with the substitution pattern influencing the site of attack. The functionalization of anthracene derivatives with B-N Lewis pairs has also been shown to dramatically lower the Lowest Unoccupied Molecular Orbital (LUMO) energy, enhancing the electron-acceptor character of the molecule and making it more susceptible to reduction and subsequent nucleophilic reactions. nsf.gov

Cycloaddition Reactions of the Anthracene Moiety

Anthracenes are well-known dienes in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction, which is a key method for the synthesis of triptycenes. encyclopedia.pub Typically, these reactions occur across the 9,10-positions of the central ring. mdpi.comnih.gov The reaction of this compound with a suitable dienophile, such as benzyne, would be expected to yield a triptycene (B166850) derivative. The synthesis of triptycenes often involves the in-situ generation of benzyne, which then undergoes a Diels-Alder reaction with an anthracene derivative. nih.gov

However, the regioselectivity of the Diels-Alder reaction can be altered by substituents. While the 9,10-cycloaddition is generally favored, sterically demanding substituents at these positions can promote cycloaddition at the terminal (1,4) positions. nih.gov For this compound, the bromo group at the 9-position presents some steric bulk and electronic deactivation. Syntheses of other sterically crowded triptycenes, such as those derived from 9-nitroanthracene (B110200) and tetrabromobenzyne, have been successfully achieved, indicating that the Diels-Alder pathway remains viable even with significant substitution. lookchem.com The tert-butyl groups at positions 2 and 6 would further influence the approach of the dienophile.

| Anthracene Derivative | Dienophile | Major Product | Reference |

|---|---|---|---|

| Anthracene-9-carbaldehyde (protected) | Benzyne | 9,10-Adduct (Triptycene) | nih.gov |

| 9,10-Diphenylanthracene | Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | 1,4-Adduct (Terminal Ring) | nih.gov |

| 9-Nitroanthracene | Tetrabromobenzyne | 9,10-Adduct (Triptycene) | lookchem.com |

| 1,8-Dibromoanthracene | Benzyne derivative | 9,10-Adduct (Triptycene) | encyclopedia.pub |

Computational studies provide valuable insights into the mechanisms and energetics of cycloaddition reactions. Theoretical analyses of the Diels-Alder reaction between anthracene and various dienophiles confirm that the reaction is typically concerted, proceeding through a six-membered transition state. acs.org

For substituted anthracenes, theoretical models can predict how substituents affect reactivity. A study on 10-substituted-9-tert-butylanthracenes revealed that bulky substituents can induce a non-planar, butterfly-like geometry in the anthracene core. The energy barrier for the ring inversion of this bent structure is sensitive to the size of the substituent at the 10-position. yu.edu.jo For this compound, the bromo group at C9 would similarly interact with the peri-hydrogens, potentially causing some deviation from planarity and influencing the energy barrier of cycloaddition reactions.

Comparative computational studies on anthracene and boranthrene (a boron-doped analogue) have shown that the introduction of boron significantly lowers the activation barrier for [4+2] cycloadditions, making the molecule more reactive. acs.org This enhanced reactivity is attributed to more favorable orbital interactions between the diene and dienophile. acs.org While not a boron-containing compound, this demonstrates the sensitivity of the Diels-Alder reaction's energy profile to electronic modifications of the anthracene core, a principle that also applies to the effects of the bromo and tert-butyl substituents.

| Substituent (R) at C10 | Ring Inversion Energy Barrier (kJ/mol) | Reference |

|---|---|---|

| H | 4.5 | yu.edu.jo |

| CN | 7.0 | yu.edu.jo |

| Cl | 8.3 | yu.edu.jo |

| Br | 9.5 | yu.edu.jo |

| CH₃ | 12.0 | yu.edu.jo |

Photoreactivity and Photodimerization Processes in Anthracene Derivatives

One of the most characteristic reactions of anthracenes is their [4+4] photodimerization upon exposure to UV light. mdpi.com This reversible reaction involves the formation of a dimer linked by new covalent bonds between the 9,10-positions of two anthracene molecules. nih.govacs.org The process proceeds from the excited singlet or triplet state of the anthracene monomer. mdpi.com

The nature and position of substituents have a profound impact on the photodimerization process. For 9-substituted anthracenes, the reaction typically yields the head-to-tail photodimer to minimize steric and electrostatic repulsion between the substituents. researchgate.net In the case of this compound, dimerization would be expected to occur between the 9,10-positions, likely forming the head-to-tail isomer.

Kinetic studies have shown that the rate of photodimerization is highly dependent on the substituent. A comparative NMR study of the photodimerization of anthracene and 9-bromoanthracene (B49045) revealed that the dimerization of anthracene was significantly faster than that of 9-bromoanthracene. nih.gov This rate decrease is attributed to the "heavy-atom effect" of bromine, which promotes intersystem crossing from the reactive singlet excited state to the less reactive triplet state, thus quenching the fluorescence and dimerization from the singlet state. The bulky tert-butyl groups at the 2- and 6-positions would not directly block the 9,10-positions but could influence the approach and orientation of the two monomer units prior to dimerization.

Influence of Tert-Butyl and Bromo Substituents on Reaction Selectivity and Rate

The combination of tert-butyl and bromo substituents in this compound exerts a composite influence on the molecule's reactivity.

Bromo Substituent (at C9):

Electronic Effect: As an electron-withdrawing group, the bromine atom deactivates the anthracene core towards electrophilic attack. nih.gov

Steric Effect: It provides some steric hindrance at the 9-position, which can influence the regioselectivity of cycloadditions and the stereochemistry of photodimerization. researchgate.net

Heavy-Atom Effect: In photochemical reactions, the bromine atom significantly enhances the rate of intersystem crossing, which can decrease the quantum yield of reactions proceeding through the singlet excited state, such as photodimerization. nih.gov

Tert-Butyl Substituents (at C2, C6):

Electronic Effect: As alkyl groups, tert-butyl substituents are weakly electron-donating, which can slightly activate the terminal rings they are attached to. nih.gov

Steric Effect: Their primary influence is steric. The bulky tert-butyl groups shield the 1, 3, 5, and 7 positions of the anthracene core, making reactions at the terminal rings less favorable and directing reactions towards the unsubstituted 9,10-positions, provided the attacking species is not excessively large. yu.edu.jo This steric shielding is a key factor in controlling the selectivity of various synthetic transformations. encyclopedia.pub

Together, these substituents create a unique reactivity profile. The deactivating bromo group at C9 and the sterically demanding tert-butyl groups at C2 and C6 make the molecule less reactive in some contexts (e.g., slower photodimerization) but can enhance the selectivity in others (e.g., favoring specific isomers in cycloaddition or substitution reactions).

Electronic Structure and Advanced Spectroscopic Characterization

Photoluminescence Properties

The emission characteristics of anthracene (B1667546) derivatives are highly sensitive to their substitution pattern. The introduction of substituents can influence the fluorescence quantum yield, lifetime, and response to the chemical environment.

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the emission process. For anthracene derivatives, this value is highly dependent on the nature and position of substituents. The bromine atom at the 9-position is expected to decrease the fluorescence quantum yield due to the heavy-atom effect, which promotes intersystem crossing from the excited singlet state (S₁) to the triplet state (T₁), providing a non-radiative decay pathway.

Furthermore, the presence of a tert-butyl group at the 9-position has been shown to have a dramatic effect on fluorescence. In a surprising finding, 9-tert-butylanthracene exhibits a very low fluorescence quantum yield of just 0.011 in n-heptane at room temperature. lookchem.com This is in contrast to other 9-alkyl-substituted anthracenes, whose quantum yields are significantly higher (e.g., 0.29 for methylanthracene). lookchem.com This suggests that the steric bulk of the tert-butyl group at the meso-position may introduce a unique deactivation pathway. Given these precedents, 9-BROMO-2,6-DI-TERT-BUTYLANTHRACENE is anticipated to have a low fluorescence quantum yield, resulting from the combined effects of the bromine atom and the steric strain potentially induced by the tert-butyl groups, although the latter are not at the sterically crowded 9- or 10-positions.

The fluorescence lifetime (τF) is the average time a molecule spends in the excited state before returning to the ground state. This parameter is intrinsically linked to the quantum yield and the rates of radiative and non-radiative decay. For molecules with low quantum yields, the fluorescence lifetime is expected to be short, as non-radiative processes dominate the de-excitation. While specific data for this compound is not available in the reviewed literature, the expected low quantum yield suggests that its fluorescence lifetime would be correspondingly brief.

Solvatochromism, the change in absorption or emission spectra with solvent polarity, is a key feature of fluorescent probes. In a study of 9-bromo-10-naphthalen-2-yl-anthracene, the emission spectra exhibited a slight blue shift as the solvent polarity increased. nih.gov This behavior is typical for molecules where the ground state is more polar than the excited state or where specific solute-solvent interactions are minimal. Given that this compound lacks strong intramolecular charge-transfer (ICT) character, it is expected to exhibit only weak solvatochromism. The emission spectrum would likely show well-resolved vibronic structure characteristic of the anthracene core, with minimal shifts in peak position across solvents of varying polarity.

Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in a poor solvent or in the solid state. mdpi.com This effect is typically observed in molecules with rotors that undergo non-radiative decay through intramolecular motion in solution, a pathway that becomes restricted upon aggregation.

However, the design of this compound is antithetical to the principles of AIE. The bulky tert-butyl groups at the 2 and 6 positions are strategically placed to prevent the π–π stacking that leads to aggregation and the associated concentration quenching. mdpi.com By sterically hindering close contact between anthracene cores, these substituents aim to preserve the monomeric emission properties even at high concentrations or in the solid state. Therefore, this compound is not expected to exhibit AIE; rather, it is designed to suppress aggregation-related fluorescence quenching.

Electrochemical Properties and Redox Potentials

The electrochemical behavior of anthracene derivatives is well-documented, typically involving reversible one-electron oxidation and reduction steps to form stable radical cations and anions, respectively. researchgate.net These properties are crucial for applications in organic electronics. The redox potentials can be tuned by the electronic nature of the substituents.

For this compound, the tert-butyl groups, being weakly electron-donating, would be expected to slightly lower the oxidation potential (making it easier to oxidize) compared to the unsubstituted anthracene core. Conversely, the bromine atom is electron-withdrawing via induction, which would make the molecule harder to oxidize and easier to reduce. The net effect on the redox potentials will depend on the balance of these electronic influences. In related systems, functionalization at the 9 and 10 positions with various aryl groups resulted in only minor variations (± 0.10 eV) in electrochemical behavior. researchgate.net It is plausible that this compound would display a reversible one-electron oxidation and a reversible one-electron reduction, with potentials that are comparable to other substituted anthracenes.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would provide definitive information about its structure and the electronic environment of each nucleus.

While a specific, published NMR spectrum for this compound is not available, the expected chemical shifts can be predicted based on the spectra of related compounds such as 9-bromoanthracene (B49045) and 2,6-di-tert-butylanthracene (B1602227). achemblock.comnih.govchemicalbook.com

In the ¹H NMR spectrum, the protons of the tert-butyl groups would appear as a sharp singlet, likely in the range of 1.3-1.5 ppm. The aromatic protons would exhibit a complex splitting pattern in the downfield region (typically 7.5-8.5 ppm). The proton at the 10-position would be a singlet and significantly influenced by the adjacent bromine atom. The remaining aromatic protons would show characteristic doublet and doublet of doublets patterns, with their chemical shifts influenced by the positions of the bulky tert-butyl groups.

In the ¹³C NMR spectrum, the quaternary carbons of the tert-butyl groups would appear around 35 ppm, and the methyl carbons around 31 ppm. The carbon atom bearing the bromine (C9) would be significantly shielded compared to unsubstituted anthracene. The carbons bearing the tert-butyl groups (C2 and C6) would be deshielded. The remaining aromatic carbons would appear in the typical range of 120-135 ppm.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| tert-Butyl CH₃ | ~ 1.4 (s, 18H) | ~ 31 |

| tert-Butyl C | - | ~ 35 |

| Aromatic CH | ~ 7.5 - 8.5 (m, 7H) | ~ 120 - 135 |

| Aromatic C-Br (C9) | - | ~ 120 |

| Aromatic C-tBu (C2, C6) | - | ~ 145 |

Note: These are predicted values. s = singlet, m = multiplet. The exact chemical shifts and coupling constants would need to be determined experimentally.

The two bulky tert-butyl groups on the anthracene skeleton can exhibit restricted rotation, a phenomenon that can be studied using variable-temperature (VT) NMR spectroscopy. At room temperature, the rotation of the tert-butyl groups is typically fast on the NMR timescale, resulting in a single sharp singlet for the 18 equivalent protons. However, at lower temperatures, this rotation can slow down, leading to broadening of the signal and eventual splitting into multiple signals corresponding to the non-equivalent methyl groups in the frozen conformation. sikhcom.net

Studies on other di-tert-butyl substituted aromatic compounds have shown that the energy barrier for the rotation of a tert-butyl group can be determined from the coalescence temperature of the NMR signals. For example, in sterically hindered systems, rotational barriers can be in the range of 10-15 kcal/mol. researchgate.netresearchgate.net For this compound, the steric hindrance around the tert-butyl groups is significant, and a VT-NMR study would likely reveal the dynamic nature of their rotation.

High-Resolution Mass Spectrometry for Molecular Characterization

High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule, which is a powerful tool for confirming its molecular formula. For this compound (C₂₂H₂₅Br), the expected monoisotopic mass would be approximately 368.1140 g/mol .

The mass spectrum would also show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). nist.govnist.gov

The fragmentation pattern in the mass spectrum would provide further structural information. The most likely initial fragmentation would be the loss of a methyl group (CH₃•) from one of the tert-butyl groups to form a stable benzylic-type carbocation. Another prominent fragmentation pathway would be the loss of the bromine atom (Br•).

Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | ~ 368.11 & 370.11 | Molecular ion with bromine isotopic pattern |

| [M-CH₃]⁺ | ~ 353.09 & 355.09 | Loss of a methyl group |

| [M-Br]⁺ | ~ 289.19 | Loss of a bromine atom |

Note: The m/z values are approximate and would be determined with high precision in an HRMS experiment.

Crystallography and Solid State Supramolecular Architecture

Single Crystal X-ray Diffraction Analysis of Brominated 2,6-Di-tert-butylanthracene (B1602227) Derivatives and Their Adducts

Theoretical studies using methods like Density Functional Theory (DFT) complement experimental data by predicting molecular geometries and electronic properties. For instance, calculations on 10-substituted-9-tert-butylanthracenes have shown that the size and electronic nature of the substituent at the 10-position significantly influence the planarity of the anthracene (B1667546) core. yu.edu.jo A bulkier or more electron-withdrawing group can increase the deviation from planarity. yu.edu.jo In the case of 9-bromo-10-substituted anthracenes, the bromine atom introduces both steric bulk and specific electronic effects that impact the crystal packing. yu.edu.joresearchgate.net

The introduction of bulky tert-butyl groups at the 2 and 6 positions has a profound steric effect on the anthracene skeleton. researchgate.net These groups can influence the planarity of the anthracene ring system, often causing a degree of distortion to relieve steric strain. yu.edu.jo This distortion, in turn, affects how the molecules arrange themselves in the crystal lattice.

Crystal Packing Motifs and Polymorphism in Anthracene-Based Systems

The way individual molecules of 9-BROMO-2,6-DI-TERT-BUTYLANTHRACENE pack in the solid state is governed by a delicate balance of intermolecular forces. Anthracene and its derivatives are known to adopt various packing motifs, with the herringbone and slipped-stack arrangements being common. rsc.org The choice between these motifs is influenced by the nature and position of substituents on the anthracene core.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a well-documented phenomenon in anthracene-based systems. rsc.org Different polymorphs of the same compound can exhibit distinct physical properties. The specific substituents on the anthracene ring play a crucial role in directing the crystallization process towards a particular polymorphic form. For instance, pyridyl substitution at the 2,6-positions of anthracene has been shown to result in both herringbone and 1D slipped-stacking polymorphs. rsc.org While specific studies on the polymorphism of this compound are not widely reported, the principles governing polymorphism in related anthracene derivatives suggest that this compound could also exhibit such behavior under different crystallization conditions.

Intermolecular Interactions in the Crystalline State

The supramolecular architecture of crystalline this compound is a result of a combination of non-covalent interactions that hold the molecules together in a periodic arrangement.

Halogen Bonding Interactions (if applicable to bromine substitution)

The bromine atom in this compound can participate in halogen bonding. This is a non-covalent interaction where the electrophilic region on the bromine atom (the σ-hole) interacts with a nucleophilic site on an adjacent molecule, such as another bromine atom, a π-system, or other heteroatoms. The presence and nature of halogen bonding can significantly influence the crystal packing and lead to specific supramolecular architectures. In brominated organic compounds, Br...Br and Br...π interactions are commonly observed and contribute to the stability of the crystal lattice.

Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Geometry, and Orbital Interactions

Density Functional Theory (DFT) serves as a powerful tool to model the electronic structure and geometry of complex organic molecules like 9-BROMO-2,6-DI-TERT-BUTYLANTHRACENE. While direct computational studies on this specific molecule are not extensively documented in publicly available literature, insights can be drawn from DFT studies on similarly substituted anthracenes.

DFT calculations would likely predict a non-planar geometry for the anthracene (B1667546) core due to the steric hindrance imposed by the bulky tert-butyl groups and the bromo substituent. In related studies of substituted anthracenes, it has been shown that steric repulsion between substituents can lead to distortions in the anthracene framework. For instance, the introduction of substituents at the 9-position of 1,8-dichloroanthracene (B3240527) results in significant horizontal and vertical distortions of the anthracene rings due to steric repulsion. researchgate.net Similarly, the tert-butyl groups in this compound are expected to cause a tilting of the substituents and a possible puckering of the aromatic rings.

The electronic structure is also significantly modulated by the substituents. The bromo group at the 9-position, being electron-withdrawing, would lower the energy of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Conversely, the tert-butyl groups are weakly electron-donating through induction and hyperconjugation, which would slightly raise the energy of the orbitals. stackexchange.com DFT calculations on other anthracene derivatives have shown that electron-withdrawing groups can lead to a progressive deterioration in intermolecular interactions and molecular accumulation. rsc.org

Orbital interactions in this compound would be characterized by a mix of through-bond and through-space effects. The interaction between the bromine's p-orbitals and the anthracene's π-system would be a key feature, influencing the charge distribution and reactivity.

Table 1: Predicted Effects of Substituents on the Electronic and Geometric Properties of this compound based on DFT Studies of Analogous Compounds

| Property | Effect of 9-Bromo Substituent | Effect of 2,6-di-tert-butyl Substituents | Combined Predicted Effect |

| Molecular Geometry | Minor distortion of the anthracene core. | Significant steric hindrance leading to non-planar geometry and tilting of substituents. | A distorted, non-planar anthracene core with significant out-of-plane displacement of substituents. |

| HOMO Energy | Lowering of HOMO energy due to inductive electron withdrawal. | Slight raising of HOMO energy due to inductive and hyperconjugative electron donation. | Overall lowering of HOMO energy, but less pronounced than in 9-bromoanthracene (B49045) without tert-butyl groups. |

| LUMO Energy | Lowering of LUMO energy. | Slight raising of LUMO energy. | Overall lowering of LUMO energy. |

| HOMO-LUMO Gap | Potential for a slightly altered HOMO-LUMO gap compared to unsubstituted anthracene. | Potential for a slightly altered HOMO-LUMO gap. | A HOMO-LUMO gap that is a balance of the opposing electronic effects of the substituents. |

| Intermolecular Interactions | Potential for halogen bonding interactions. | Steric bulk hinders close packing and π-stacking. | Weakened intermolecular interactions dominated by steric repulsion. |

Theoretical Prediction of Reactivity and Reaction Mechanisms

The reactivity of this compound can be theoretically predicted using computational models that analyze the transition states and energetics of potential reactions.

Activation Strain Model of Reactivity

The Activation Strain Model, also known as the Distortion/Interaction Model, is a powerful tool for understanding chemical reactivity. It partitions the activation energy of a reaction into two components: the strain energy required to distort the reactants into their transition state geometries, and the interaction energy between the distorted reactants.

For this compound, the bulky tert-butyl groups and the bromo substituent at the 9-position would significantly impact its reactivity in reactions such as Diels-Alder cycloadditions. The inherent reactivity of anthracene favors cycloaddition at the 9,10-positions. researchgate.netresearchgate.net However, the steric hindrance at the 9-position would increase the strain energy component for any reaction occurring at this site. This steric shielding could potentially direct reactions to other positions or significantly slow down the reaction rate at the 9,10-positions. Studies on 9-substituted anthracenes have shown that increased steric repulsion can lead to higher distortions of the anthracene framework, which in turn affects their reactivity. researchgate.net

Energy Decomposition Analysis for Reaction Energetics

Energy Decomposition Analysis (EDA) is a computational method used to break down the interaction energy between reacting species into physically meaningful components, such as electrostatic interaction, Pauli repulsion, and orbital interaction.

Conformational Analysis and Investigation of Rotational Barriers

The conformational flexibility of this compound is primarily associated with the rotation of the tert-butyl groups. Computational methods can be employed to determine the rotational barriers and identify the most stable conformations.

The rotation of the tert-butyl groups around the C-C bond connecting them to the anthracene ring is expected to have a significant energy barrier due to steric clashes with the adjacent hydrogen atoms on the aromatic ring. In related systems, the conformation of a tert-butyl group ortho to another substituent has been a subject of interest. researchgate.net For this compound, the most stable conformation would likely involve the staggering of the methyl groups of the tert-butyl substituents with respect to the plane of the anthracene ring to minimize steric interactions.

Computational studies on other bulky substituted aromatic compounds have shown that steric effects can be substantial even with smaller groups like methyl, leading to tilted conformations. nih.govtubitak.gov.tr The large size of the tert-butyl groups would amplify this effect, potentially leading to a locked or very high-barrier rotational conformation.

Molecular Orbital Analysis and Charge Distribution Studies

Analysis of the molecular orbitals (MOs) and charge distribution provides fundamental insights into the electronic properties and reactivity of this compound.

The HOMO and LUMO are the frontier molecular orbitals that play a crucial role in chemical reactions and electronic transitions. For anthracene itself, the HOMO and LUMO are delocalized over the entire π-system. In this compound, the HOMO is expected to have significant contributions from the anthracene core, with some influence from the electron-donating tert-butyl groups. The LUMO will also be primarily located on the anthracene framework, but its energy will be lowered by the electron-withdrawing bromo substituent. DFT calculations on other substituted anthracenes have confirmed that the HOMO and LUMO are mainly localized on the anthracene moiety. nih.govtubitak.gov.tr

Charge distribution studies, often performed using methods like Natural Bond Orbital (NBO) analysis, would reveal the partial charges on each atom. These calculations would likely show a net negative charge on the bromine atom and the carbon atoms of the anthracene ring, with the exception of the carbon atom attached to the bromine, which would be more electropositive. The tert-butyl groups would carry a slight positive charge. This charge distribution is critical for understanding intermolecular interactions and the regioselectivity of electrophilic and nucleophilic attacks.

Simulation of Spectroscopic Properties and Solid-State Phenomena

Computational chemistry allows for the simulation of various spectroscopic properties, providing a theoretical counterpart to experimental data.

Time-dependent DFT (TD-DFT) is a common method used to simulate UV-Vis absorption spectra. For this compound, TD-DFT calculations would predict the energies and intensities of the electronic transitions. The absorption spectrum of anthracene is characterized by a series of vibronic bands. The substitution pattern in this compound is expected to cause a slight red-shift in the absorption maxima compared to unsubstituted anthracene, due to the combined electronic effects of the bromo and tert-butyl groups. Studies on other anthracene derivatives have shown that substitutions can affect the photophysical properties. rsc.org

In the solid state, the bulky tert-butyl groups would likely disrupt the efficient π-stacking that is characteristic of unsubstituted anthracene. This would have a significant impact on solid-state phenomena such as charge transport and excimer formation. The steric hindrance would likely lead to a more amorphous solid-state structure with reduced intermolecular electronic coupling. This can be beneficial in certain applications, such as in organic light-emitting diodes (OLEDs), where it can prevent aggregation-caused quenching of fluorescence. nih.gov

Advanced Research Applications in Functional Organic Materials

Organic Electronics and Optoelectronic Devices

Derivatives of 9-bromo-2,6-di-tert-butylanthracene are increasingly utilized in the fabrication of organic electronic and optoelectronic devices due to their excellent photophysical properties, high thermal stability, and good charge transport characteristics. The anthracene (B1667546) moiety is a well-established blue-emitting chromophore, and its derivatives are key components in achieving high-efficiency and long-lasting organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Organic Field-Effect Transistors (OFETs): Material Design Principles and Performance

The design of organic semiconductors for OFETs based on the 2,6-disubstituted anthracene framework, for which this compound is a key precursor, is guided by the principle of tuning molecular properties to optimize charge transport. Functionalization at the 2 and 6 positions of the anthracene core is a powerful strategy to develop new semiconducting materials. mdpi.comnih.gov

One of the key design principles involves the introduction of various functional groups to modulate the frontier molecular orbital (HOMO and LUMO) energy levels. For instance, the attachment of fluorinated phenyl groups to the 2,6-positions of the anthracene core has been shown to lower both HOMO and LUMO energy levels, which is favorable for electron transport. mdpi.comnih.gov This strategic fluorination can induce a transition from p-type (hole-transporting) to n-type (electron-transporting) behavior in OFETs. mdpi.comnih.gov

The performance of these materials in OFETs is heavily influenced by their solid-state packing and intermolecular interactions. The bulky tert-butyl groups on the anthracene backbone play a crucial role in preventing excessive π-π stacking, which can lead to the formation of performance-limiting traps. The choice of substituents also significantly affects the melting point and thermal stability of the materials. mdpi.comnih.gov For example, a study on six novel 2,6-anthracene derivatives showed that functionalization with different fluorinated phenyl groups led to noticeable changes in melting point and thermal stability, with decomposition temperatures varying by up to 65°C. mdpi.com While some of these initial derivatives exhibited modest charge mobilities on the order of 10⁻⁶ cm² V⁻¹ s⁻¹, these results highlight that modifying the 2,6-positions is a viable method for creating new n-type semiconductors and provides a basis for further optimization of OFET performance. mdpi.comnih.gov

| Derivative Type | Charge Transport | Key Findings |

| Fluorinated phenyl substituted | p-type to n-type | Fluorination lowers HOMO/LUMO levels, enabling electron transport. mdpi.comnih.gov |

| Phenyl substituted | p-type | Good candidate for optimization through interlayer engineering. mdpi.com |

Organic Light-Emitting Diodes (OLEDs): Development as Emitter and Electron Transport Layers

Anthracene and its derivatives are fundamental materials in OLED technology, particularly for achieving the highly sought-after deep-blue emission required for full-color displays and white lighting. rsc.orgmdpi.comrsc.org The 2,6-di-tert-butylanthracene (B1602227) scaffold is particularly promising for developing high-efficiency blue emitters.

In a notable study, two new luminescent molecules, 4-(10-(3-(9H-carbazol-9-yl)phenyl)-2,6-di-tert-butylanthracen-9-yl)benzonitrile (mCz-TAn-CN) and 4-(2,6-di-tert-butyl-10-(3,5-di(9H-carbazol-9-yl)phenyl)anthracen-9-yl)benzonitrile (m2Cz-TAn-CN), were designed and synthesized. rsc.org These molecules incorporate the 2,6-di-tert-butylanthracene core and demonstrate how strategic molecular engineering can lead to superior OLED performance. The non-doped OLED based on mCz-TAn-CN produced a stable deep-blue light with Commission Internationale de l'Eclairage (CIE) coordinates of (0.14, 0.12) and an excellent maximum external quantum efficiency (EQE) of 7.03%. rsc.org The doped device using m2Cz-TAn-CN emitted an even deeper blue light (CIE of 0.14, 0.09) with an outstanding EQE of 7.28%. rsc.org

Triplet-Triplet Annihilation (TTA) Mechanisms in OLED Emitters

For fluorescent OLEDs, the theoretical maximum internal quantum efficiency is limited to 25% due to spin statistics. However, the process of triplet-triplet annihilation (TTA) provides a mechanism to overcome this limit by converting non-emissive triplet excitons into emissive singlet excitons, thereby enhancing the efficiency of the device. Anthracene derivatives are excellent candidates for TTA-based OLEDs. acs.orgresearchgate.net

The high efficiencies observed in OLEDs based on 2,6-di-tert-butylanthracene derivatives, such as the 7.03% EQE for the non-doped mCz-TAn-CN device, are contributed by the TTA process. rsc.org For TTA to be efficient, several conditions must be met. The energy of the first excited triplet state (T₁) must be approximately half the energy of the first excited singlet state (S₁), i.e., 2E(T₁) ≥ E(S₁). The bulky tert-butyl groups on the anthracene core, by preventing close packing, can influence the lifetime and diffusion of triplet excitons, which are critical parameters for efficient TTA.

In designing TTA emitters, bipolar molecules are often created by connecting donor and acceptor moieties to an anthracene bridge. researchgate.net This design allows for the tuning of the energy levels to facilitate the TTA process. The intensity of TTA-based delayed fluorescence is directly dependent on the intersystem crossing (ISC) rate, which can be enhanced in more conjugated compounds where the S₁ and second triplet state (T₂) energy levels are in resonance. While a higher ISC rate can slightly reduce prompt fluorescence, the resulting increase in the triplet population boosts the intensity of the delayed fluorescence from TTA.

Supramolecular Architectures and Molecular Recognition

The rigid and well-defined structure of the anthracene core makes its derivatives excellent candidates for applications in supramolecular chemistry, particularly in the design of molecular receptors and host-guest systems. The 2,6-di-tert-butylanthracene framework, accessible via precursors like this compound, provides a stable and predictable scaffold for constructing complex supramolecular architectures.

Design of Anthracene-Based Receptors for Molecular Recognition

Molecular recognition is a fundamental process in chemistry and biology where molecules selectively bind to one another. Anthracene derivatives can be designed to act as fluorescent sensors, where a binding event with a specific guest molecule leads to a detectable change in the fluorescence signal. The design of these receptors often involves attaching specific binding sites to the anthracene scaffold.

For example, anthracene derivatives functionalized with amide or urea (B33335) groups have been synthesized and their anion complexation properties studied. These receptors can function as sensors via fluorescence quenching upon binding with oxo-anions. The development of such receptors for biologically significant species like urea is an important area of research.

Host-Guest Chemistry and Inclusion Complex Formation

The ability of molecules to form host-guest complexes, where a larger host molecule encapsulates a smaller guest molecule, is a cornerstone of supramolecular chemistry. Anthracene derivatives can self-assemble into ordered, two-dimensional porous networks on surfaces.

Molecular Machines and Dynamic Systems Based on Anthracene Scaffolds

The rigid and planar structure of the anthracene core in this compound provides a stable scaffold for the design of molecular-level machines. These are single-molecule devices that can perform mechanical-like movements, such as rotation or switching, in response to external stimuli. The strategic placement of bulky substituents and functional groups on the anthracene framework is crucial for controlling these dynamic behaviors.

Design Principles for Molecular Rotors and Gears

Molecular rotors and gears are fundamental components of molecular machinery. The design of such systems based on anthracene scaffolds hinges on the principle of restricted intramolecular rotation. In this context, the tert-butyl groups at the 2 and 6 positions of this compound play a pivotal role. Their significant steric bulk creates a high-energy barrier to free rotation for any group attached at the 9-position.

For a molecule to function as a rotor, it typically consists of a rotator component connected to a stator component via a single bond axle. In derivatives of this compound, the anthracene moiety can act as the stator, while a group introduced at the 9-position (substituting the bromine) can serve as the rotator. The speed and nature of the rotation can be influenced by external stimuli such as light or heat, which provide the energy to overcome the rotational barrier.

The design of molecular gears involves the interlocking of two or more rotating components. By synthesizing dimeric or oligomeric structures from this compound precursors, it is conceptually possible to create systems where the rotation of one anthracene-based unit can influence the motion of another. The bromine atom at the 9-position serves as a versatile synthetic handle for coupling reactions to build these complex, interdigitated structures.

Key design considerations for anthracene-based molecular rotors and gears include:

Steric Hindrance: The size of the substituents at the 2, 6, and 9-positions directly influences the rotational energy barrier.

Axle Design: The nature of the bond connecting the rotator and stator affects the rotational dynamics.

Interlocking Components: For gears, the shape and complementarity of the interacting parts are critical for correlated motion.

Studies of Hindered Rotation and Atropisomerism

The significant steric hindrance in this compound and its derivatives can lead to a phenomenon known as atropisomerism. Atropisomers are stereoisomers that result from hindered rotation around a single bond, where the rotational barrier is high enough to allow for the isolation of the different conformational isomers (rotamers) at room temperature.

The rotation around the single bond between the anthracene core and a substituent at the 9-position can be sufficiently slow in these systems to give rise to stable atropisomers. The bulky tert-butyl groups flank the 9-position, creating a "picket fence" that the 9-substituent must pass through during rotation. This results in a significant energy barrier.

The study of hindered rotation and atropisomerism in these molecules is often carried out using dynamic nuclear magnetic resonance (DNMR) spectroscopy. By monitoring the changes in the NMR spectrum at different temperatures, the rate of interconversion between the atropisomers can be determined. This allows for the calculation of the rotational energy barrier (ΔG‡).

While specific studies on the rotational barrier of this compound itself are not extensively documented in publicly available literature, data from analogous systems with bulky substituents on an anthracene or related aromatic scaffold provide insight into the expected behavior. For instance, triptycene (B166850) systems, which can be synthesized from 9-substituted anthracenes, are well-known for their high rotational barriers and have been extensively studied as molecular gears and brakes.

Table of Related Research Findings on Hindered Rotation:

| Compound Family | Key Structural Feature | Investigated Property | Typical Energy Barriers (kcal/mol) |

| 9-Aryl-anthracenes | Bulky aryl group at the 9-position | Hindered C-C bond rotation | 10 - 25 |

| Triptycene Derivatives | Rigid, three-bladed propeller structure | Correlated rotation of aromatic blades | > 20 |

| Substituted Biaryls | Ortho-substituents on a biphenyl (B1667301) core | Atropisomerism and rotational stability | 15 - 30+ |

This comparative data suggests that a molecule like this compound, with its combination of a 9-substituent and flanking tert-butyl groups, would be expected to exhibit significant hindered rotation and potentially stable atropisomers, making it a valuable platform for the development of dynamic molecular systems.

Future Research Directions and Outlook

Rational Design Principles for Novel 9-Bromo-2,6-di-tert-butylanthracene Derivatives with Tailored Properties

The strategic modification of the this compound scaffold is a key area for future research, aiming to create derivatives with precisely controlled electronic and photophysical characteristics. A primary approach involves the substitution of the bromine atom at the 9-position. This can be achieved through various cross-coupling reactions, introducing a wide array of functional groups. For instance, the introduction of electron-donating or electron-withdrawing moieties can modulate the HOMO/LUMO energy levels, thereby fine-tuning the emission color and quantum efficiency of the resulting materials for applications in organic light-emitting diodes (OLEDs).

Another avenue for rational design lies in modifying the tert-butyl groups at the 2- and 6-positions. While these bulky groups enhance solubility and prevent aggregation-caused quenching, their replacement with other sterically demanding or electronically active substituents could offer a new level of control over the molecule's solid-state packing and intermolecular interactions. This is particularly relevant for developing materials with high charge carrier mobility for organic field-effect transistors (OFETs).

Furthermore, extending the π-conjugated system of the anthracene (B1667546) core by annulating additional aromatic rings is a promising strategy. This approach can lead to a redshift in the absorption and emission spectra, potentially yielding near-infrared (NIR) emitting materials for bio-imaging and sensing applications. The combination of these design principles will enable the creation of a diverse library of this compound derivatives with properties tailored for specific technological needs.

Exploration of New Mechanistic Pathways and Unconventional Reactivity

While the Suzuki and Stille coupling reactions of bromoanthracenes are well-established, future research should focus on uncovering new mechanistic pathways and unconventional reactivity patterns for this compound. The steric hindrance imposed by the tert-butyl groups can lead to unusual reaction outcomes and selectivities that deviate from those of less hindered anthracenes.

Investigating its behavior in C-H activation reactions, for example, could provide direct and atom-economical routes to functionalized derivatives without the need for pre-functionalization. The development of novel catalytic systems that can overcome the steric bulk and selectively activate specific C-H bonds on the anthracene core would be a significant advancement.

The photochemistry of this compound also warrants deeper exploration. While anthracene derivatives are known to undergo [4+4] cycloaddition reactions upon irradiation, the influence of the bulky tert-butyl groups and the bromo substituent on the kinetics and thermodynamics of this process is not fully understood. Such studies could lead to the development of novel photoresponsive materials and molecular switches.

Moreover, exploring the reactivity of this compound under non-traditional conditions, such as mechanochemistry or flow chemistry, could unlock new synthetic pathways and provide access to previously inaccessible derivatives. These investigations will not only expand the synthetic toolkit for anthracene chemistry but also deepen our fundamental understanding of reactivity in sterically congested systems.

Integration into Hybrid Materials and Advanced Functional Devices

The integration of this compound derivatives into hybrid materials and advanced functional devices represents a major frontier for future research. In the realm of hybrid materials, these anthracene derivatives can serve as organic components in metal-organic frameworks (MOFs) and perovskite solar cells. In MOFs, they can act as emissive linkers, leading to luminescent frameworks for sensing and guest detection. In perovskite solar cells, they can be incorporated into the hole-transporting layer to improve efficiency and stability.

The development of advanced functional devices based on these derivatives is another exciting prospect. For instance, their use as the active material in chemosensors could enable the sensitive and selective detection of various analytes. researchgate.net The changes in the fluorescence properties of the anthracene core upon binding to a target molecule can be used as a signaling mechanism.

Furthermore, the unique photophysical properties of these compounds make them promising candidates for applications in photon upconversion and as organic scintillators. Photon upconversion, the process of converting low-energy photons into higher-energy ones, has applications in solar energy harvesting and bio-imaging. Organic scintillators are used for radiation detection, and the high fluorescence quantum yield of some anthracene derivatives makes them suitable for this purpose.

The table below outlines potential applications for devices incorporating derivatives of this compound.

| Device Type | Potential Application |

| Organic Light-Emitting Diodes (OLEDs) | Displays, Solid-State Lighting |

| Organic Field-Effect Transistors (OFETs) | Flexible Electronics, Sensors |

| Chemosensors | Environmental Monitoring, Medical Diagnostics |

| Perovskite Solar Cells | Renewable Energy |

| Metal-Organic Frameworks (MOFs) | Gas Storage, Catalysis, Sensing |

Theoretical Advancements in Predicting Molecular Behavior and Materials Performance

Concurrent with experimental efforts, advancements in theoretical and computational chemistry will be crucial for accelerating the design and discovery of new materials based on this compound. Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic structure, optical properties, and charge transport characteristics of novel derivatives before their synthesis. This predictive capability can guide experimental work by identifying the most promising candidates for specific applications.

Computational modeling can also provide valuable insights into the mechanisms of chemical reactions and photophysical processes. For example, simulations can elucidate the transition states and reaction pathways of novel synthetic transformations, aiding in the optimization of reaction conditions. Similarly, modeling the excited-state dynamics of these molecules can help in understanding the factors that govern their fluorescence quantum yields and lifetimes.

The development of accurate models for predicting solid-state properties, such as crystal packing and charge mobility, is another important area for theoretical advancement. This is particularly challenging for flexible molecules like this compound derivatives, but progress in this area will be essential for the in-silico design of high-performance organic electronic materials. The synergy between theoretical predictions and experimental validation will be a powerful engine for innovation in this field. Recent computational work on related anthracene compounds has already demonstrated the power of first-principles calculations to understand and predict the formation of metastable polymorphs in the solid state. researchgate.netrsc.org

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 9-Bromo-2,6-di-tert-butylanthracene with high purity?

- Methodological Answer : Synthesis typically involves bromination of 2,6-di-tert-butylanthracene using electrophilic aromatic substitution. Key steps include:

- Reagent Selection : Use bromine (Br₂) or N-bromosuccinimide (NBS) in non-polar solvents (e.g., dichloromethane) under inert conditions to minimize side reactions .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol can isolate the product. Purity verification via HPLC (>95.0% by HLC methods) is critical, as noted for similar brominated anthracenes .

- Safety : Follow CLP hazard protocols for mutagenic brominated compounds, including PPE and fume hood use .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (downfield shifts due to electron-withdrawing Br) and tert-butyl groups (singlets at ~1.3 ppm). Compare with computed spectra for validation .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

- Elemental Analysis : Verify C, H, Br percentages against theoretical values (±0.3% tolerance) .

Advanced Research Questions

Q. How do steric effects from tert-butyl substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Steric Hindrance : tert-Butyl groups at positions 2 and 6 create steric bulk, reducing accessibility for Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Optimize using:

- Bulky Ligands : Employ XPhos or SPhos ligands to stabilize Pd intermediates .

- Solvent Effects : Use high-boiling solvents (toluene or DMF) to enhance reaction rates at elevated temperatures .

- Kinetic Analysis : Monitor reaction progress via TLC or in situ IR to identify bottlenecks in aryl bromide activation .

Q. How can researchers resolve contradictions in reported photophysical data (e.g., quantum yield discrepancies) for this compound derivatives?

- Methodological Answer :

- Controlled Environment : Ensure measurements are conducted under inert conditions (argon glovebox) to prevent oxidation .

- Aggregation Studies : Use concentration-dependent UV-Vis/fluorescence to assess aggregation-caused quenching (ACQ) effects, which may lower quantum yields .

- Solvent Polarity Screening : Test in solvents of varying polarity (cyclohexane to DMSO) to isolate solvent effects on excited-state behavior .

- Reproducibility : Cross-validate results using multiple instruments (e.g., time-correlated single-photon counting vs. integrating sphere methods) .

Experimental Design & Safety

Q. What safety protocols are essential when handling this compound in catalytic studies?

- Methodological Answer :

- Hazard Mitigation : Classify as a mutagen (CLP/GHS Category 2) and store at 0–6°C to stabilize brominated compounds .

- Waste Management : Quench residual bromine with sodium thiosulfate before disposal .

- Exposure Limits : Adhere to occupational exposure limits (OELs) for airborne brominated aromatics (<0.1 ppm) .

Data Analysis & Reporting

Q. How should researchers address variability in crystallographic data for this compound complexes?

- Methodological Answer :

- Crystallization Optimization : Use slow vapor diffusion (e.g., hexane into dichloromethane) to improve crystal quality .

- Data Validation : Apply R-factor and residual density metrics during structure refinement. Cross-check with DFT-calculated bond lengths/angles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.